molecular formula C20H16ClFN2O2 B4506756 N-(2-chloro-6-fluorobenzyl)-2-methoxy-N-2-pyridinylbenzamide

N-(2-chloro-6-fluorobenzyl)-2-methoxy-N-2-pyridinylbenzamide

Cat. No.: B4506756
M. Wt: 370.8 g/mol
InChI Key: RSTRNPWIXDQXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-6-fluorobenzyl)-2-methoxy-N-2-pyridinylbenzamide is a useful research compound. Its molecular formula is C20H16ClFN2O2 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.0884336 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intramolecular Hydrogen Bonding

Research has demonstrated the presence of intramolecular hydrogen bonding patterns within compounds similar to N-(2-chloro-6-fluorobenzyl)-2-methoxy-N-2-pyridinylbenzamide. These patterns include six-membered N–H···O and five-membered N–H···N hydrogen bonding, which play a crucial role in the molecular structure and stability of such compounds. The study of these hydrogen bonding patterns contributes to a deeper understanding of the chemical behavior and potential applications of these compounds in various scientific fields (Du, Jiang, & Li, 2009).

Synthesis and Cytotoxicity

Compounds with structures related to this compound have been explored for their potential anticancer activities. The synthesis of similar compounds and their cytotoxic effects on various cancer cell lines have been investigated, providing insights into the development of new anticancer agents. Such research contributes to the pharmaceutical applications of these compounds, highlighting their relevance in medicinal chemistry (Hour, Yang, Lien, Kuo, & Huang, 2007).

Behavioral Responses and Bioefficacy Against Aedes aegypti

Studies on compounds structurally akin to this compound have shown significant repellent activity against Aedes aegypti mosquitoes. By synthesizing and testing various substituted aromatic amides, researchers have identified compounds with potent deterrent activities, contributing to the development of effective mosquito repellent agents. This line of research has potential implications for public health, especially in the management of mosquito-borne diseases (Garud, Ganesan, Prakash, Vijayaraghavan, & Shinde, 2011).

Allosteric Modulation of Metabotropic Glutamate Receptor

Another area of interest is the study of compounds as allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5). Research has identified specific benzamide derivatives as potent and selective positive allosteric modulators, which have no agonist activity on their own but can potentiate receptor responses to glutamate. Such findings are significant for neuroscience research, providing tools for studying the role of mGluR5 in various brain functions and disorders (O'Brien et al., 2004).

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-methoxy-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2/c1-26-18-10-3-2-7-14(18)20(25)24(19-11-4-5-12-23-19)13-15-16(21)8-6-9-17(15)22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTRNPWIXDQXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-6-fluorobenzyl)-2-methoxy-N-2-pyridinylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-6-fluorobenzyl)-2-methoxy-N-2-pyridinylbenzamide
Reactant of Route 3
N-(2-chloro-6-fluorobenzyl)-2-methoxy-N-2-pyridinylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-chloro-6-fluorobenzyl)-2-methoxy-N-2-pyridinylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-chloro-6-fluorobenzyl)-2-methoxy-N-2-pyridinylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-chloro-6-fluorobenzyl)-2-methoxy-N-2-pyridinylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.